Boric acid, zinc salt

Description

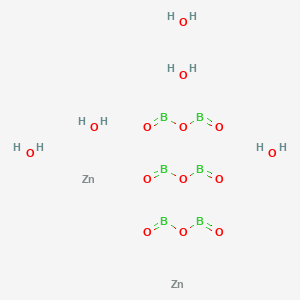

Boric acid, zinc salt (commonly termed zinc borate) is a boron-zinc oxide hydrate with variable stoichiometries, such as 2ZnO·3B₂O₃·3H₂O or 2ZnO·3B₂O₃·7H₂O . Its synthesis typically involves reacting zinc oxide (ZnO) with boric acid (H₃BO₃) under controlled conditions . Alternative methods use zinc sulfate or chloride with borax, though these produce byproduct salts .

Properties

IUPAC Name |

oxo(oxoboranyloxy)borane;zinc;pentahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3B2O3.5H2O.2Zn/c3*3-1-5-2-4;;;;;;;/h;;;5*1H2;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTNLKMIRHBVCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)OB=O.B(=O)OB=O.B(=O)OB=O.O.O.O.O.O.[Zn].[Zn] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B6H10O14Zn2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid | |

| Record name | Boric acid, zinc salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1332-07-6 | |

| Record name | Boric acid, zinc salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid, zinc salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds via the following steps:

-

Boric Acid Dissolution : Boric acid is dissolved in water at 80–90°C to form a 7–11% (w/w) solution.

-

Borax Addition : Borax is introduced to the solution, increasing the boron concentration and adjusting pH to 5–7.

-

Zinc Nitrate Incorporation : Zinc nitrate is added under vigorous stirring (100 rpm), initiating exothermic precipitation.

-

Thermal Aging : The mixture is maintained at 85–95°C for 5–7 hours to ensure complete crystallization.

The optimal molar ratio is boric acid : water : borax : zinc nitrate = 12–22 : 180–200 : 95–113 : 97–110 . Excess borax acts as a buffering agent, preventing zinc hydroxide formation.

Process Parameters and Product Characteristics

Table 1 summarizes experimental conditions and outcomes from the patent’s embodiments:

| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |

|---|---|---|---|---|

| Boric Acid (g) | 18 | 12 | 22 | 16 |

| Water (g) | 190 | 180 | 200 | 200 |

| Borax (g) | 100 | 95 | 113 | 108 |

| Zinc Nitrate (g) | 100 | 97 | 110 | 105 |

| Reaction Time (h) | 6 | 7 | 5 | 6 |

| Whiteness (%) | 99.0 | 98.9 | 99.7 | 98.5 |

| Median Particle Size (µm) | 3.89 | 4.54 | 3.86 | 4.59 |

Key advantages include:

-

Short Reaction Time : 5–7 hours vs. 24+ hours in older methods.

-

Energy Efficiency : Direct filtration at 85–95°C eliminates cooling steps.

-

Recyclability : Mother liquors are reused, reducing water consumption.

Zinc Oxide-Based Hydrothermal Synthesis

An alternative industrial method, described in EPA-HQ-TRI-2005-0054-0010, utilizes zinc oxide (ZnO) and boric acid under hydrothermal conditions. This route yields zinc borate hydrates with varying stoichiometries (e.g., 2ZnO·3B₂O₃·3.5H₂O or ZB-112).

Procedure and Optimization

-

Slurry Formation : ZnO is dispersed in a boric acid solution (≥90°C) with constant stirring.

-

Seeding : Pre-formed zinc borate crystals (1–2 wt%) are added to control nucleation.

-

Reaction : The mixture is boiled for 5 minutes, triggering rapid precipitation.

-

Post-Treatment : Centrifugation removes impurities, followed by drying at 98–110°C.

Critical factors include:

Comparative Analysis with Nitrate Method

-

Cost : ZnO is cheaper than zinc nitrate but requires higher temperatures.

-

Purity : Nitrate-derived products exhibit superior whiteness (98.5–99.7% vs. 95–97% for ZnO route).

-

Scalability : Hydrothermal synthesis is preferred for bulk production due to shorter cycle times.

Alkaline Precipitation with Zinc Sulfate/Chloride

A less common but versatile approach involves zinc sulfate (ZnSO₄) or zinc chloride (ZnCl₂) reacting with borax and sodium hydroxide (NaOH). This method is suitable for synthesizing zinc borates with tailored hydration levels.

Synthesis Protocol

-

Solution Preparation : Borax and ZnSO₄/ZnCl₂ are dissolved separately in deionized water.

-

Mixing : Solutions are combined at 70–80°C, followed by NaOH addition to adjust pH to 8–9.

-

Crystallization : The system is cooled to 25–30°C over 2–4 hours, inducing crystal growth.

-

Isolation : Solids are filtered, washed, and dried at 100–120°C.

Trade-Offs and Limitations

-

By-Products : Sodium sulfate/chloride residues require removal.

-

Particle Uniformity : Cooling rates directly impact size distribution (broader vs. nitrate/oxide methods).

-

Hydration Control : Varying the Zn²⁺/B₄O₇²⁻ ratio produces hydrates from 2H₂O to 7H₂O.

Emerging Techniques and Innovations

Sol-Gel Synthesis

Recent studies explore non-aqueous routes using zinc alkoxides and boron trioxide (B₂O₃) in organic solvents. While yielding nanoscale particles (<100 nm), scalability remains challenging due to high reagent costs.

Chemical Reactions Analysis

Types of Reactions

Zinc borate undergoes various chemical reactions, including:

Dehydration: When heated, zinc borate loses water molecules, leading to the formation of anhydrous zinc borate.

Hydrolysis: In the presence of water, zinc borate can hydrolyze to form zinc hydroxide and boric acid.

Complex Formation: Zinc borate can form complexes with other metal ions and ligands.

Common Reagents and Conditions

Dehydration: Heating zinc borate to temperatures above 300°C.

Hydrolysis: Reaction with water at room temperature.

Complex Formation: Reaction with metal salts and ligands in aqueous or organic solvents.

Major Products Formed

Dehydration: Anhydrous zinc borate.

Hydrolysis: Zinc hydroxide and boric acid.

Complex Formation: Various zinc-borate complexes depending on the reagents used.

Scientific Research Applications

Chemical Properties and Composition

Boric acid, zinc salt (CAS No. 1332-07-6) typically consists of approximately 45% zinc oxide (ZnO), 34% boric anhydride (B₂O₃), and 20% water for hydration. It is classified as a sparingly soluble salt that hydrolyzes to zinc hydroxide and boric acid under physiological conditions .

Industrial Applications

-

Flame Retardants

- Zinc borate is widely used as a flame retardant in plastics, textiles, and coatings due to its ability to release water vapor when heated. This process cools the material and dilutes flammable gases.

- Case Study : A study evaluated the effectiveness of zinc borate in polyvinyl chloride (PVC) formulations, demonstrating significant improvements in fire resistance compared to untreated samples .

-

Cosmetics

- In the cosmetic industry, this compound is utilized for its antimicrobial properties. It is included in formulations aimed at treating skin infections and as a preservative.

- Case Study : Research indicated that topical applications containing 3% boric acid significantly improved recovery from Pseudomonas aeruginosa infections without adverse reactions .

-

Agriculture

- The compound is employed as a fungicide and insecticide in agricultural settings. Its application helps control fungal diseases and pests.

- Case Study : Field trials showed that crops treated with zinc borate exhibited reduced fungal infection rates and improved yield compared to untreated controls .

Health and Safety Considerations

While this compound has beneficial applications, its safety profile must be considered:

- Toxicological Risks : Studies have shown that high doses can lead to gastrointestinal toxicity and other health issues. Risk assessments suggest careful handling and use within regulatory limits .

- Occupational Exposure : Evidence indicates no significant skin or respiratory sensitization in workers exposed to boron compounds, suggesting a relatively safe profile under controlled conditions .

Comparative Effectiveness in Applications

Mechanism of Action

The mechanism of action of zinc borate involves several pathways:

Flame Retardancy: Zinc borate releases water and forms a protective layer of zinc oxide and boron oxide when exposed to high temperatures, which helps to inhibit the spread of flames.

Anti-Corrosion: Forms a protective barrier on metal surfaces, preventing oxidation and corrosion.

Anti-Fungal: Inhibits the growth of fungal spores by disrupting their cell walls and metabolic processes.

Comparison with Similar Compounds

Key Properties :

- Molecular weight: 313.76 g/mol (for 2ZnO·3B₂O₃·3H₂O) .

- Low solubility in water (<0.3 g/100 mL) .

- Thermal stability up to 290°C, releasing water to form anhydrous borate .

Comparison with Other Borate Compounds

Sodium Borate (Borax, Na₂B₄O₇·10H₂O)

| Property | Zinc Borate | Sodium Borate |

|---|---|---|

| Solubility in Water | <0.3 g/100 mL | 5.8 g/100 mL |

| Boron Content | ~14% | ~11% |

| Thermal Stability | Up to 290°C | Loses water at 75°C |

| Primary Use | Polymer flame retardant | Detergents, glass |

Sodium borate is more water-soluble but less thermally stable, limiting its use in high-temperature applications . Zinc borate’s lower solubility enhances retention in hydrophobic matrices like plastics .

Ammonium Pentaborate (NH₄B₅O₈·4H₂O)

Disodium Octaborate Tetrahydrate (DOT, Na₂B₈O₁₃·4H₂O)

- Higher solubility (25 g/100 mL) makes it suitable for wood preservatives .

- In termite resistance tests, DOT-treated wood showed faster mortality than zinc borate, but efficacy correlated more with boron concentration than salt type .

Comparison with Zinc Salts

Zinc Chloride (ZnCl₂)

| Property | Zinc Borate | Zinc Chloride |

|---|---|---|

| Corrosivity | Non-corrosive | Highly corrosive |

| Solubility in Water | <0.3 g/100 mL | 432 g/100 mL |

| Application | Flame retardant | Wood preservative |

Zinc chloride’s corrosivity limits its use in metal-containing systems, whereas zinc borate is favored in composite materials .

Zinc Sulfate (ZnSO₄·7H₂O)

- Primarily used in agriculture to correct zinc deficiency.

- Synergizes with boric acid in foliar sprays, improving fruit weight and pulp:stone ratio in olives (e.g., 0.6% ZnSO₄ + 0.6% H₃BO₃ increased pulp:stone ratio to 2.57) .

Synergistic Effects with Boric Acid

- Flame Retardancy : Zinc borate combined with red phosphorus reduces heat release rate by 40% in polyester resins, outperforming standalone boric acid .

- Agriculture : Co-application of zinc sulfate (0.6%) and boric acid (0.6%) enhances fruit size and yield due to improved chlorophyll synthesis and cell elongation .

Environmental and Regulatory Considerations

- EPA Regulations : Zinc borate (PMN P-97-553) is regulated under 40 CFR 721.3031–3032 for significant new uses, emphasizing worker protection during handling .

- Toxicity : Less acutely toxic than boric acid (LD₅₀ > 10 g/kg in rats) but requires precautions to avoid chronic boron exposure .

Research and Development Trends

- Nanocomposites: Hydrophobic zinc borate nanoparticles (modified with citric acid or PEG) enhance dispersion in polyurethane matrices, improving flame retardancy .

- Eco-Friendly Preservatives : Combined treatments (e.g., zinc borate + copper acetate) increase bamboo’s modulus of rupture by 15% while resisting biodegradation .

Conclusion Zinc borate’s unique balance of low solubility, thermal stability, and synergistic effects distinguishes it from sodium borates, zinc salts, and other boron compounds. Ongoing research focuses on optimizing its hydrophobicity and environmental safety for advanced industrial applications.

Biological Activity

Boric acid, zinc salt (CAS No. 1332-07-6), commonly referred to as zinc borate, is a compound that exhibits various biological activities, particularly in antimicrobial applications and as a flame retardant. This article explores its biological properties, toxicity, and applications based on diverse research findings.

This compound is formed from the combination of boric acid and zinc oxide. It is known for its ability to dissociate in biological systems, releasing borate and zinc ions. The biological activity of this compound can be attributed to these ions:

- Zinc Ions (Zn²⁺) : Essential for numerous biological processes, zinc ions are crucial for enzyme function and cellular metabolism. They exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting their growth.

- Boric Acid (H₃BO₃) : Known for its antifungal and antibacterial properties, boric acid disrupts the cellular processes of microorganisms.

Antimicrobial Properties

Recent studies have demonstrated that zinc borate possesses significant antimicrobial activity against various pathogens. For instance:

- In vitro studies have shown that zinc borate is effective against microbial agents commonly associated with burns, such as Staphylococcus aureus and Pseudomonas aeruginosa .

- A study using L929 mouse fibroblast cells indicated that both boric acid and zinc borate exhibited cytotoxic effects on certain microbial strains, suggesting potential applications in wound healing and infection control .

Toxicological Profile

The toxicological assessment of this compound reveals important insights into its safety profile:

- Absorption and Distribution : Upon ingestion, zinc borates dissociate into their constituent ions. Studies indicate that undissociated boric acid is primarily present in the blood following exposure, with peak concentrations occurring 5–6 hours post-administration .

- Toxicity Levels : The lowest observed adverse effect level (LOAEL) for boron was identified at 58.5 mg/kg body weight/day . For zinc sulfate heptahydrate, the no observed effect levels (NOELs) were greater than 100 mg/kg body weight/day in repeated dose studies .

Case Study 1: Antimicrobial Efficacy in Wound Care

A study published in 2024 examined the efficacy of boric acid and zinc borate doped graphene hydrogels in treating burn wounds. The results showed significant reduction in microbial load when compared to standard treatments, highlighting the potential use of these compounds in wound care formulations .

Applications

This compound finds applications across various industries:

- Antimicrobial Agent : Utilized in wound dressings and topical formulations to prevent infections.

- Flame Retardant : Employed in plastics and textiles as a non-halogenated flame retardant alternative due to its effectiveness and lower environmental impact compared to traditional halogenated compounds .

Q & A

Q. What are the established synthesis routes for boric acid, zinc salt (ZnO·B₂O₃·H₂O), and how can researchers validate product purity and stoichiometry?

- Methodological Answer : Synthesis typically involves reacting zinc sulfate with boric acid under controlled pH and temperature. For example, zinc borate can be prepared via hydrothermal methods (60–90°C, pH 6–8) or solid-state reactions using zinc oxide and boric acid . To validate purity:

- Use X-ray diffraction (XRD) to confirm crystallinity and phase composition (e.g., 2ZnO·3B₂O₃·3.5H₂O vs. ZnO·B₂O₃·2H₂O) .

- Perform thermogravimetric analysis (TGA) to assess hydration levels and thermal stability .

- Employ inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify Zn and B ratios .

Table 1 : Synthesis Routes and Characterization Techniques

| Method | Reagents | Conditions | Key Characterization Tools |

|---|---|---|---|

| Hydrothermal | ZnSO₄, H₃BO₃ | 80°C, pH 7 | XRD, TGA, ICP-OES |

| Solid-state reaction | ZnO, H₃BO₃ | 300°C, 2 hrs | FTIR, SEM-EDS |

| Borax fusion (analytical) | Zn powder, borax | 600°C, acid leaching | Titration (iodate method) |

Q. How can researchers differentiate between structural polymorphs of zinc borate?

- Methodological Answer : Polymorphs arise from varying hydration states (e.g., anhydrous vs. hydrated forms). Techniques include:

- XRD to identify lattice parameters (e.g., 2θ peaks at 12.5° and 27.5° for 2ZnO·3B₂O₃·3.5H₂O) .

- Fourier-transform infrared spectroscopy (FTIR) to detect B-O bonding modes (e.g., 1200–1400 cm⁻¹ for borate networks) .

- Scanning electron microscopy (SEM) to observe morphological differences (e.g., layered vs. granular structures) .

Q. What mechanisms underlie zinc borate’s efficacy as a flame retardant?

- Methodological Answer : Zinc borate acts via:

- Endothermic dehydration (releasing water vapor at ~290°C) to cool the combustion zone .

- Char formation through boron-oxygen glassy layers, limiting oxygen diffusion .

- Synergistic effects with halogen-free systems (e.g., enhancing intumescent coatings).

Key Experimental Validation : - Cone calorimetry to measure heat release rate (HRR) reduction.

- TGA-FTIR to track gas-phase decomposition products .

Advanced Research Questions

Q. How should researchers address contradictions in reported thermal stability data for zinc borate?

- Methodological Answer : Discrepancies often stem from polymorphic variations or impurities. To resolve:

- Standardize synthesis protocols (e.g., fixed hydration levels).

- Use dynamic scanning calorimetry (DSC) to compare decomposition enthalpies across batches .

- Cross-reference with synchrotron XRD for high-resolution phase identification .

Example Contradiction : - Some studies report stability up to 320°C, others to 290°C. This may depend on hydration (e.g., 3.5H₂O vs. 2H₂O) .

Q. What experimental strategies optimize zinc borate’s performance in polymer composites?

- Methodological Answer : To enhance dispersion and compatibility:

- Surface modification with silanes (e.g., 3-aminopropyltriethoxysilane) to improve interfacial adhesion .

- Melt blending optimization (e.g., twin-screw extrusion at 200–220°C for PLA composites).

- Critical pigment volume concentration (CPVC) testing to determine optimal loading (typically 15–25 wt%) .

Q. How can researchers assess environmental persistence and ecotoxicity of zinc borate?

- Methodological Answer : Regulatory frameworks (e.g., EPA §721.3032) require evaluating:

- Leaching behavior via column percolation tests (pH-dependent B/Zn release) .

- Aquatic toxicity using Daphnia magna acute assays (EC₅₀ values).

- Soil mobility studies with OECD Guideline 106 adsorption-desorption protocols .

Q. What advanced techniques elucidate reaction pathways in zinc borate synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.